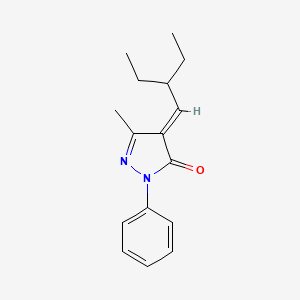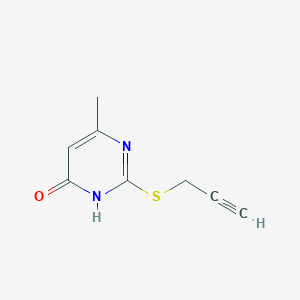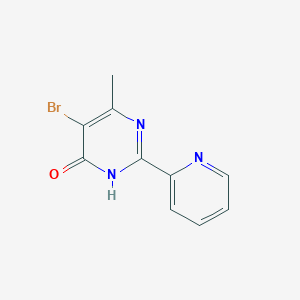
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine, methyl, and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one typically involves the reaction of 2-aminopyridine with 5-bromo-6-methyluracil under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form C-C bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dehalogenated pyrimidines.
Aplicaciones Científicas De Investigación
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The pyrimidine ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-2,4-dichloro-6-methylpyrimidine
- 6-Methyl-2-(methylthio)pyrimidin-4-ol
- 5-Bromo-6-methyluracil
Uniqueness
5-Bromo-6-methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one is unique due to the presence of both pyridinyl and pyrimidinyl moieties, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in various chemical reactions and applications compared to other similar compounds.
Propiedades
Número CAS |
1240622-70-1 |
|---|---|
Fórmula molecular |
C10H8BrN3O |
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8BrN3O/c1-6-8(11)10(15)14-9(13-6)7-4-2-3-5-12-7/h2-5H,1H3,(H,13,14,15) |
Clave InChI |
ZSTIEYQTFMHUQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B12915330.png)


![N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine](/img/structure/B12915348.png)
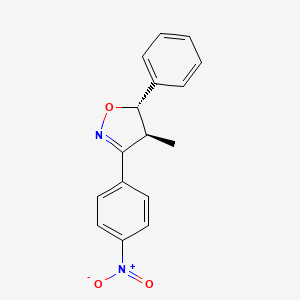
![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
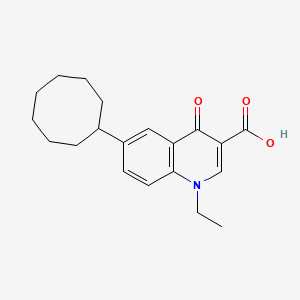
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
